molecular formula C8H8BrNO B8751518 N-[1-(2-bromophenyl)ethylidene]hydroxylamine CAS No. 27760-49-2

N-[1-(2-bromophenyl)ethylidene]hydroxylamine

Cat. No. B8751518
Key on ui cas rn: 27760-49-2
M. Wt: 214.06 g/mol
InChI Key: DPLPRQURUMMJQY-UHFFFAOYSA-N
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Patent
US08063035B2

Procedure details

Combine 1-(2-bromo-phenyl)-ethanone (4.5 g, 22.6 mmol), 50% hydroxylamine in water (2.3 g, 69.6 mmol) and 1 mL of acetic acid in 15 mL of dioxane in a pressure vessel. Seal the vessel and heat the mixture in an oil bath for 3 h at 150° C. Cool the mixture to room temperature (RT). Dilute with chloroform/IPA (3/1), wash with water and aqueous saturated sodium chloride. Separate the layers and dry the organic layer over sodium sulfate. Concentrate in vacuo to give the crude product. Purify by column chromatography (20% THF in dichloromethane (DCM) to give the title compound (4.0 g, 83%). MS (ES) m/z 214/216 [M+1]+.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.3 g
Type
reactant
Reaction Step Three
Quantity
1 mL
Type
solvent
Reaction Step Four
Quantity
15 mL
Type
solvent
Reaction Step Five
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six
Yield
83%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=O)[CH3:9].[NH2:11][OH:12].O>C(O)(=O)C.O1CCOCC1.C(Cl)(Cl)Cl.C(O)(C)C>[Br:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][C:3]=1[C:8](=[N:11][OH:12])[CH3:9] |f:5.6|

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
BrC1=C(C=CC=C1)C(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NO
Step Three
Name
Quantity
2.3 g
Type
reactant
Smiles
O
Step Four
Name
Quantity
1 mL
Type
solvent
Smiles
C(C)(=O)O
Step Five
Name
Quantity
15 mL
Type
solvent
Smiles
O1CCOCC1
Step Six
Name
chloroform IPA
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(Cl)(Cl)Cl.C(C)(C)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Seal the vessel
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture to room temperature (RT)
WASH
Type
WASH
Details
wash with water and aqueous saturated sodium chloride
CUSTOM
Type
CUSTOM
Details
Separate the layers
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry the organic layer over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
Purify by column chromatography (20% THF in dichloromethane (DCM)

Outcomes

Product
Name
Type
product
Smiles
BrC1=C(C=CC=C1)C(C)=NO
Measurements
Type Value Analysis
AMOUNT: MASS 4 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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